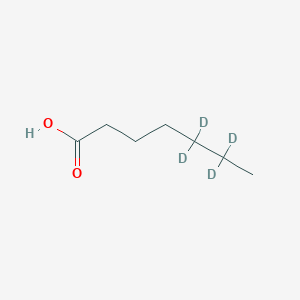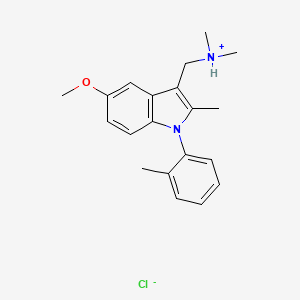
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. For this compound, the synthesis might involve the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction typically yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Indole, 3-((dimethylamino)methyl)-5-methoxy-2-methyl-1-o-tolyl-, monohydrochloride is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties compared to other indole derivatives
Eigenschaften
CAS-Nummer |
13708-43-5 |
|---|---|
Molekularformel |
C20H25ClN2O |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
[5-methoxy-2-methyl-1-(2-methylphenyl)indol-3-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-8-6-7-9-19(14)22-15(2)18(13-21(3)4)17-12-16(23-5)10-11-20(17)22;/h6-12H,13H2,1-5H3;1H |
InChI-Schlüssel |
JPTLJTHCUKHICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)OC)C[NH+](C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



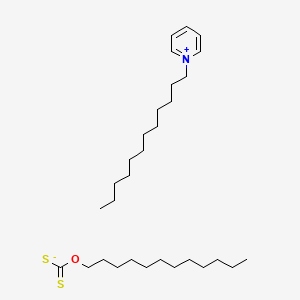

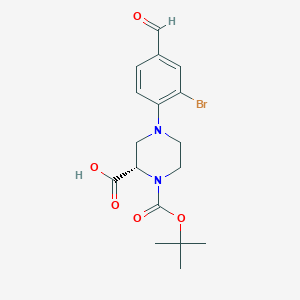
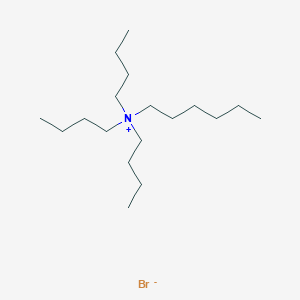

![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
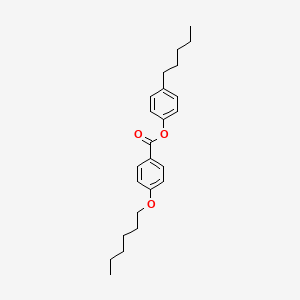
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
